Mapenterol hydrochloride
CAS No.: 1325559-18-9
Cat. No.: VC0196567
Molecular Formula: C14H21Cl2F3N2O
Molecular Weight: 361.2 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1325559-18-9 |
---|---|
Molecular Formula | C14H21Cl2F3N2O |
Molecular Weight | 361.2 g/mol |
IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride |
Standard InChI | InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H |
Standard InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N |
SMILES | CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Canonical SMILES | CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Chemical Properties
Chemical Identity and Structure
Mapenterol hydrochloride is chemically identified as 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol hydrochloride . This compound is registered with the primary CAS number 54238-51-6, although an alternative CAS number 1325559-18-9 has also been associated with this substance. Its structure features a phenyl ring with multiple functional groups including amino, chloro, and trifluoromethyl substituents, connected to a hydroxyethyl chain linked to a tertiary amine group in the form of a hydrochloride salt.
Molecular Parameters
The molecular formula of Mapenterol hydrochloride is represented as C14H20ClF3N2O·HCl or alternatively as C14H21Cl2F3N2O, accounting for the hydrochloride salt form . The compound has a precise molecular weight of 361.23 g/mol, which is critical for analytical applications and dosage calculations . The accurate mass has been determined to be 360.0983, providing an important parameter for mass spectrometry-based identification .
Table 1: Chemical Identification Parameters of Mapenterol Hydrochloride
Parameter | Value |
---|---|
Chemical Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol hydrochloride |
CAS Number | 54238-51-6 |
Alternative CAS Number | 1325559-18-9 |
Molecular Formula | C14H20ClF3N2O·HCl |
Molecular Weight | 361.23 g/mol |
Accurate Mass | 360.0983 |
IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride |
Structural Notations
The chemical structure of Mapenterol hydrochloride can be represented using various standard notations that facilitate computational chemistry applications and database searches. The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is:
Cl.CCC(C)(C)NCC(O)c1cc(Cl)c(N)c(c1)C(F)(F)F
The InChI (International Chemical Identifier) representation provides a standardized method for encoding molecular information:
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Pharmacological Activity
Therapeutic Classification
Mapenterol hydrochloride functions primarily as a β2-adrenoceptor agonist, a classification that places it among drugs that selectively activate β2-adrenergic receptors . These receptors are predominantly found in bronchial smooth muscle, vascular smooth muscle, and other tissues. The selective activation of β2-adrenergic receptors produces specific physiological responses that can be exploited for therapeutic purposes, particularly in treating respiratory conditions characterized by bronchoconstriction.
Clinical Relevance
The principal therapeutic potential of Mapenterol hydrochloride and related β2-adrenoceptor agonists lies in the management of respiratory conditions characterized by airway constriction. These conditions include asthma and chronic obstructive pulmonary disease (COPD), where the bronchodilatory effect of such compounds helps alleviate symptoms of respiratory distress. By relaxing bronchial smooth muscle, β2-adrenoceptor agonists enhance airflow to the lungs, improving respiratory function and potentially reducing symptoms such as wheezing, coughing, and shortness of breath.
Mechanism of Action
Receptor Interaction
Mapenterol hydrochloride exerts its pharmacological effects through selective binding to β2-adrenergic receptors on the surface of target cells, particularly those in bronchial smooth muscle. This binding initiates a cascade of intracellular events that ultimately lead to therapeutic effects. The specificity of the compound for β2-adrenergic receptors is crucial for its therapeutic profile, as it helps minimize unwanted effects that might arise from the activation of other adrenergic receptor subtypes.
Signal Transduction Pathway
Following binding to β2-adrenergic receptors, Mapenterol hydrochloride triggers a signal transduction pathway involving the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. The elevated cAMP subsequently activates protein kinase A (PKA), which phosphorylates various target proteins. In bronchial smooth muscle cells, this phosphorylation cascade results in muscle relaxation, producing the bronchodilatory effect characteristic of β2-adrenoceptor agonists.
Research Findings
Serum Albumin Interactions
Research on Mapenterol hydrochloride has investigated its interactions with biological molecules, particularly serum albumins. Studies have employed multi-spectroscopy and molecular docking techniques to characterize the binding interactions between Mapenterol and these proteins . Understanding these interactions is critical for predicting the compound's pharmacokinetics, distribution in the body, and potential for drug-drug interactions. Such research provides valuable insights into how Mapenterol hydrochloride may behave in physiological environments and informs considerations for its potential therapeutic applications.
Analytical Applications
Applications
Analytical Reference Standard
Mapenterol hydrochloride serves as a reference standard in analytical chemistry, particularly for the detection and quantification of β-adrenergic agonists in various matrices . Its well-defined chemical properties and stability make it suitable for calibration purposes in analytical methods such as chromatography and mass spectrometry. These applications are crucial in both research settings and regulatory contexts, where accurate identification and quantification of compounds are essential.
Veterinary Context
Property | Value/Recommendation |
---|---|
Appearance | Solid powder |
Purity | >95% (HPLC) to ≥98% depending on source |
Solubility in Water | 25 mg/mL (69.21 mM; requires ultrasonic treatment) |
Storage Temperature | -20°C |
Stock Solution Storage | 0-4°C for up to 1 month |
Shelf Life | ≥12 months if stored properly |
Stability Considerations
Like many pharmaceutical compounds, Mapenterol hydrochloride requires specific handling precautions to maintain its stability and integrity. It should be protected from light, moisture, and extreme temperatures . When preparing stock solutions, it is advisable to use appropriate solvents and to avoid repeated freezing and thawing cycles that could lead to degradation . For specific research applications, particularly those involving in vivo studies, careful consideration must be given to the formulation to ensure proper dissolution and bioavailability of the compound.
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